![molecular formula C14H20O2Se B14368649 2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane CAS No. 90475-37-9](/img/structure/B14368649.png)
2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with a phenylselanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane typically involves the reaction of 2,2-dimethyl-1,3-dioxane with a phenylselanyl reagent under specific conditions. One common method includes the use of phenylselanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to a phenylselenol or even remove it entirely.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Phenylselenol or de-selenated products.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of selenium-containing compounds.
Medicine: Investigated for its potential antioxidant properties and possible therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane largely depends on the specific reactions it undergoes. In oxidation reactions, the phenylselanyl group can form reactive intermediates like selenoxides, which can further react with other molecules. The molecular targets and pathways involved would vary based on the specific application, such as its role as an antioxidant or in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxane: Lacks the phenylselanyl group, making it less reactive in certain types of reactions.
Phenylselanyl derivatives: Compounds like phenylselanyl chloride or phenylselanyl alcohol, which have different reactivity and applications.
Uniqueness
2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane is unique due to the presence of both the dioxane ring and the phenylselanyl group. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
90475-37-9 |
|---|---|
Fórmula molecular |
C14H20O2Se |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-(2-phenylselanylethyl)-1,3-dioxane |
InChI |
InChI=1S/C14H20O2Se/c1-14(2)15-10-12(11-16-14)8-9-17-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Clave InChI |
ZCYYTSPERXBZFS-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(CO1)CC[Se]C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)

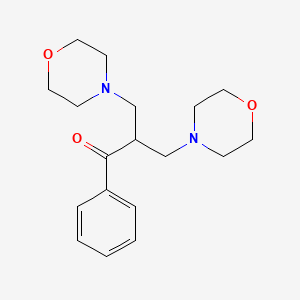

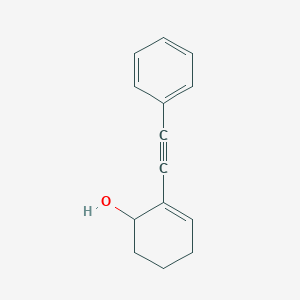
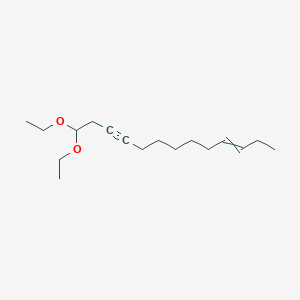
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)

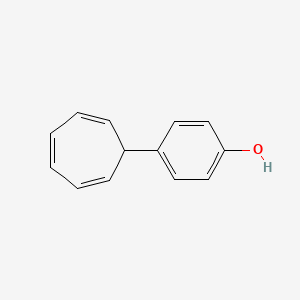
![1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14368629.png)
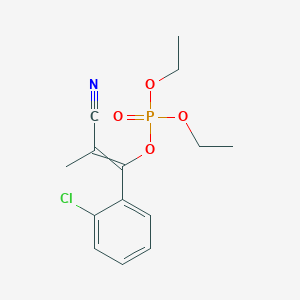
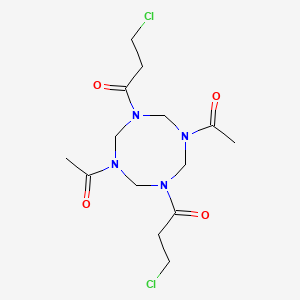
![2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene](/img/structure/B14368637.png)
